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Compound of Interest

Compound Name: Nafiverine

Cat. No.: B1677901

Disclaimer: Publicly available information on the preclinical studies of Nafiverine is limited,
primarily stemming from research published in the 1970s. This guide is compiled based on the
available abstracts of these studies. Detailed quantitative data and comprehensive
experimental protocols are not fully accessible in the public domain. The tables and diagrams
presented herein are structured to meet the content requirements and are supplemented with
illustrative examples where specific data for Nafiverine is unavailable.

Introduction

Nafiverine is identified as a novel antispasmodic agent. Preclinical investigations were
conducted to elucidate its stability, absorption, distribution, metabolism, and excretion (ADME)
profile, as well as its metabolic fate in animal models. These foundational studies are crucial for
establishing the preliminary safety and efficacy profile of a new chemical entity.

Pharmacodynamics

While detailed pharmacodynamic studies, including receptor binding assays or functional
assays to determine the mechanism of action, are not available in the reviewed abstracts,
Nafiverine is characterized by its antispasmodic activity. The following sections would typically
be populated with data from such studies.

In Vitro Efficacy
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A crucial aspect of preclinical evaluation is the determination of a drug's potency in in vitro
models. For an antispasmodic agent like Nafiverine, this would typically involve assessing its
ability to inhibit smooth muscle contraction induced by various spasmogens in isolated organ
bath experiments.

Table 1: In Vitro Antispasmodic Activity of Nafiverine (lllustrative Data)

Spasmogen Tissue Preparation  Parameter Value

Acetylcholine Guinea Pig lleum IC50 Data not available
Histamine Guinea Pig lleum IC50 Data not available
Barium Chloride Rat Jejunum IC50 Data not available
Potassium Chloride Rabbit Aorta IC50 Data not available

Note: The data in this table is illustrative. Specific values for Nafiverine were not found in the
available literature.

Pharmacokinetics

Pharmacokinetic studies are fundamental to understanding how a drug is processed by the
body. Research on Nafiverine has provided insights into its ADME properties in rats and
rabbits.

Absorption and Distribution

Studies have investigated the absorption and distribution of Nafiverine following different
routes of administration. The effectiveness of intramuscular administration was found to be
comparable to intravenous administration, suggesting good bioavailability via the intramuscular
route.[1]

Table 2: Pharmacokinetic Parameters of Nafiverine in Animal Models (lllustrative Data)
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Route of
. o Dose Cmax AUC
Species Administrat Tmax (h)
) (mglkg) (ng/mL) (ng-h/imL)
ion
Data not Data not Data not Data not
Rat Intravenous ] ) ) )
available available available available
Data not Data not Data not Data not
Rat Intramuscular ) ) ) )
available available available available
Data not Data not Data not Data not
Rat Oral ] ) ) ]
available available available available
] Data not Data not Data not Data not
Rabbit Intravenous ) ) ) )
available available available available
) Data not Data not Data not Data not
Rabbit Intramuscular ) ) ) )
available available available available

Note: The data in this table is illustrative. Specific values for Nafiverine were not found in the
available literature.

Metabolism and Excretion

The metabolic fate of Nafiverine has been explored in rats.[2] Metabolites were quantitatively
determined in blood, bile, and urine.[1] One identified metabolite is N-(2-hydroxyethyl)-N'-[a-
(naphthyl)propionyloxy-2-ethyl]piperazine, a novel compound synthesized for these studies.[1]

Table 3: Excretion Profile of Nafiverine (lllustrative Data)
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% of Dose % of Dose Major
Species o ] Excreted in Excreted in Metabolites
Administration . .
Urine Feces Identified
N-(2-
hydroxyethyl)-N'-
Data not Data not [O-
Rat Intravenous ] ] ]
available available (naphthyl)propio
nyloxy-2-
ethyl]piperazine
N-(2-
hydroxyethyl)-N'-
) Data not Data not [o-
Rabbit Intramuscular ) ] )
available available (naphthyl)propio
nyloxy-2-

ethyl]piperazine

Note: The data in this table is illustrative. Specific values for Nafiverine were not found in the

available literature.

Toxicology

Comprehensive toxicology data for Nafiverine, such as acute toxicity (LD50) and repeat-dose

toxicity studies, are not available in the reviewed literature. These studies are essential for

determining the safety profile of a drug candidate.

Table 4: Toxicological Profile of Nafiverine (lllustrative Data)
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. Route of L
Study Type Species . . Key Findings
Administration
Acute Toxicity (LD50) Mouse Oral Data not available
Acute Toxicity (LD50) Rat Intravenous Data not available

28-Day Repeat-Dose )
o Rat Oral Data not available
Toxicity

Genotoxicity (Ames
Test)

In vitro Data not available

Note: The data in this table is illustrative. Specific values for Nafiverine were not found in the
available literature.

Experimental Protocols

Detailed experimental protocols were not available in the abstracts. The following are
generalized descriptions of the methodologies likely employed in the preclinical studies of
Nafiverine.

In Vitro Antispasmodic Activity Assay (General Protocol)

o Tissue Preparation: Segments of small intestine (e.g., guinea pig ileum or rat jejunum) are
isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's
solution) maintained at 37°C and aerated with carbogen (95% 02, 5% CQO2).

 Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine) is added to the organ
bath to induce smooth muscle contraction.

o Drug Application: Increasing concentrations of Nafiverine are added to the bath to assess its
ability to inhibit the spasmogen-induced contractions.

o Data Analysis: The inhibitory effect is measured, and the IC50 value (the concentration of the
drug that causes 50% inhibition of the maximal contraction) is calculated.

Pharmacokinetic Study in Rats (General Protocol)
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e Animal Model: Male Wistar or Sprague-Dawley rats are used. For intravenous and
intramuscular studies, cannulas may be implanted for dosing and blood sampling.

o Drug Administration: Nafiverine is administered via the desired route (oral gavage,
intravenous injection, or intramuscular injection).

e Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

o Sample Analysis: Plasma is separated, and the concentrations of Nafiverine and its
metabolites are determined using a validated analytical method (e.g., HPLC or GC-MS).

o Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are
calculated from the plasma concentration-time data.

Metabolism and Excretion Study in Rats (General
Protocol)

o Animal Model: Rats are housed in metabolic cages that allow for the separate collection of
urine and feces.

o Drug Administration: A single dose of radiolabeled or non-labeled Nafiverine is administered.
» Sample Collection: Urine and feces are collected over a specified period (e.g., 72 hours).

e Analysis: The total radioactivity in urine and feces is measured (if radiolabeled compound is
used). The samples are also analyzed to identify and quantify the parent drug and its
metabolites.

Visualizations
Signaling Pathways and Workflows

Due to the lack of specific mechanistic data for Nafiverine, the following diagrams are
illustrative of the potential mechanism of action for an antispasmodic and a typical preclinical
workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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